4-Bromo-7-fluoroindan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluoroindan-2-one is a chemical compound with the molecular formula C9H6BrFO and a molecular weight of 229.05 g/mol It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone ring
Preparation Methods
The synthesis of 4-Bromo-7-fluoroindan-2-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the reaction of 7-fluoroindan-2-one with bromine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-7-fluoroindan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-7-fluoroindan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoroindan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
4-Bromo-7-fluoroindan-2-one can be compared with other indanone derivatives, such as:
- 4-Bromo-7-chloroindan-2-one
- 4-Bromo-7-methoxyindan-2-one
- 4-Bromo-7-fluoroindan-1-one These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of bromine and fluorine in this compound makes it distinct in terms of its chemical properties and potential applications.
Properties
Molecular Formula |
C9H6BrFO |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-7-fluoro-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H6BrFO/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |
InChI Key |
PIWBFXBZBTUWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.